molecular formula C18H17F4NO2 B1667910 Beflubutamid CAS No. 113614-08-7

Beflubutamid

Cat. No. B1667910
CAS RN: 113614-08-7
M. Wt: 355.3 g/mol
InChI Key: FFQPZWRNXKPNPX-UHFFFAOYSA-N
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Description

Beflubutamid is a chiral soil herbicide that is currently marketed as a racemate against dicotyledonous weeds in cereals . The S-enantiomer of chiral beflubutamid is considered to demonstrate the most herbicidal activity of the two isomers .


Synthesis Analysis

A method for preparing the S-enantiomer of beflubutamid using asymmetric hydrogenation has been disclosed . This process involves treating compound 2 with a tertiary amine and a hydrogen source in the presence of a chiral complex .


Molecular Structure Analysis

Beflubutamid analogues have shown stronger binding affinities with Oryza sativa phytoene desaturase (Os PDS), resulting in higher herbicidal activity .


Chemical Reactions Analysis

Beflubutamid degradation in soil involves soil microbes . The application of sawdust and cattle manure increased the population and activities of microbes, leading to greater degrading activity .


Physical And Chemical Properties Analysis

Beflubutamid has a low aqueous solubility and a low volatility . It may persist in soils depending on local conditions . The risk of leaching, based on its physicochemical properties, is considered low .

Scientific Research Applications

Weed Control in Cereals

Beflubutamid is primarily employed to control broad-leaved weeds in cereal crops. It effectively targets pests such as chickweed, loose silky bent, field pansy, scented mayweed, wild pansy, field speedwell, ivy-leaved speedwell, and groundsel. Cereals like wheat, barley, rye, and triticale benefit from its pre- and early post-emergence application .

Ecotoxicity and Honeybee Safety

The herbicide exhibits moderate ecotoxicity to aquatic organisms, such as daphnia and earthworms. However, its toxicity to honeybees remains low, which is crucial for pollinator health.

Safety And Hazards

Beflubutamid is classified as hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It has a low oral mammalian toxicity but there are concerns regarding its status as a reproduction/developmental toxicant .

Future Directions

The potential substitution of the racemate by (−)-beflubutamid should be further considered . This is because (−)-beflubutamid is at least 1000× more active than (+)-beflubutamid . Therefore, the agricultural use of enantiopure (−)-beflubutamid could be advantageous from an environmental perspective .

properties

IUPAC Name

N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4NO2/c1-2-16(17(24)23-11-12-6-4-3-5-7-12)25-13-8-9-15(19)14(10-13)18(20,21)22/h3-10,16H,2,11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQPZWRNXKPNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1)OC2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057941
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide
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Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Beflubutamid

CAS RN

113614-08-7
Record name Beflubutamid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beflubutamid [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, 2-[4-fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)
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Record name BEFLUBUTAMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW9853IQ3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In accordance with the above reaction formula (1), the compound of the present invention was prepared. First, after 4.2 g (0.039 mole) of benzylamine and 3.1 g (0.039 mole) of pyridine were dissolved in 50 ml of toluene, 11.0 g (0.039 mole) of 2-(4-fluoro-3-trifluoromethylphenoxy)butanoic chloride was gradually added dropwise to the solution under stirring at room temperature. After dropwise addition, the mixture was further stirred for 3 hours at room temperature, and the reaction mixture was then washed with a diluted hydrochloric acid, diluted sodium hydroxide and water with the order. After the toluene layer was dehydrated with anhydrous sodium sulfate, toluene was distilled out under reduced pressure. Resulting crude crystal was recrystallized from toluene to give 12.8 g (Yield: 92 %) of N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic amide having a melting point of 75 to 76 ° C. as colorless needle crystals. Elemental analysis
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
2-(4-fluoro-3-trifluoromethylphenoxy)butanoic chloride
Quantity
11 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Beflubutamid is a selective herbicide that acts by inhibiting phytoene desaturase (PDS) [, , , ]. This enzyme is crucial for carotenoid biosynthesis in plants. Carotenoids protect chlorophyll from photooxidative damage, and their absence leads to bleaching of plant tissues due to chlorophyll degradation.

ANone: Beflubutamid's molecular formula is C18H17F4NO2, and its molecular weight is 355.33 g/mol. Unfortunately, the provided research abstracts do not include specific spectroscopic data.

A: Research suggests that Beflubutamid exhibits negative cross-resistance with some herbicide-resistant phytoene desaturase mutations, particularly those conferring resistance to Norflurazon []. This means that plants resistant to Norflurazon may be more susceptible to Beflubutamid.

A: Beflubutamid is primarily degraded by soil microbes []. The rate of degradation is influenced by factors like soil pH and organic matter content. Application of sawdust and cattle manure has been shown to enhance Beflubutamid degradation, likely by increasing microbial activity [].

A: Beflubutamid exists as two enantiomers: (+)-Beflubutamid and (-)-Beflubutamid. Biotests with garden cress have demonstrated that (-)-Beflubutamid exhibits significantly higher herbicidal activity (at least 1000x) compared to (+)-Beflubutamid [].

ANone: The use of enantiopure (-)-Beflubutamid offers several potential advantages, including:

  • Enhanced efficacy: (-)-Beflubutamid's superior herbicidal activity allows for lower application rates to achieve the same level of weed control [].
  • Reduced environmental impact: Lower application rates translate to reduced environmental loading and potential negative impacts on non-target organisms [].

ANone: Combining Beflubutamid with other herbicides, particularly those with different modes of action, can offer several benefits:

  • Broad-spectrum weed control: Mixtures can effectively target a wider range of weed species [, , , ].
  • Resistance management: Using herbicides with different modes of action helps mitigate the development of herbicide resistance [].
  • Improved efficacy: Some combinations may exhibit synergistic effects, enhancing weed control at lower application rates [].

A: Research on Beflubutamid analogs suggests that specific structural modifications can significantly influence herbicidal activity []. For instance, the introduction of certain chiral centers in the molecule can lead to enhanced potency, particularly against specific weed species [].

A: Molecular docking studies have been conducted to investigate the binding affinity of Beflubutamid and its analogs with phytoene desaturase, providing insights into the structure-activity relationships and potential for optimization [].

A: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive technique used for the separation and quantification of Beflubutamid enantiomers and their metabolites in various matrices [].

A: Studies have shown that while reducing Beflubutamid doses can still offer acceptable weed control, the efficacy may be influenced by factors like weather conditions and crop competitiveness []. A one-third dose reduction may result in a 6% decrease in yield compared to the recommended dose [].

A: Research suggests that Beflubutamid's efficacy is not significantly affected by different tillage systems like mouldboard ploughing and disk harrowing [].

A: A mutation (Thr304) in the phytoene desaturase gene from Hydrilla verticillata confers resistance to Beflubutamid and could potentially serve as a selectable marker in plant transformation experiments []. This could offer an alternative to existing selectable markers.

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